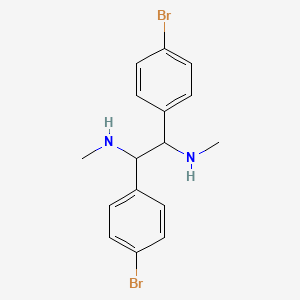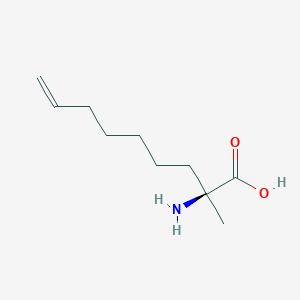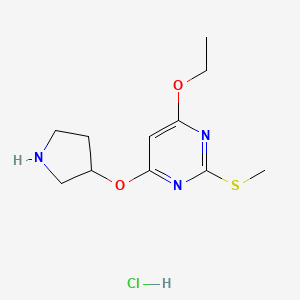
(R)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethoxy, methylthio, and pyrrolidin-3-yloxy groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and thiourea.
Substitution Reactions: The ethoxy and methylthio groups are introduced via nucleophilic substitution reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a base, while methylthio substitution can be done using methylthiol.
Pyrrolidin-3-yloxy Group Addition: The pyrrolidin-3-yloxy group is introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and pyrrolidin-3-yloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine: The non-hydrochloride form of the compound.
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)benzene: A benzene derivative with similar substituents.
Uniqueness
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific combination of substituents and the presence of a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
属性
分子式 |
C11H18ClN3O2S |
|---|---|
分子量 |
291.80 g/mol |
IUPAC 名称 |
4-ethoxy-2-methylsulfanyl-6-pyrrolidin-3-yloxypyrimidine;hydrochloride |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-3-15-9-6-10(14-11(13-9)17-2)16-8-4-5-12-7-8;/h6,8,12H,3-5,7H2,1-2H3;1H |
InChI 键 |
AGAHHDLPCUDSSU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=NC(=N1)SC)OC2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate](/img/structure/B14787245.png)
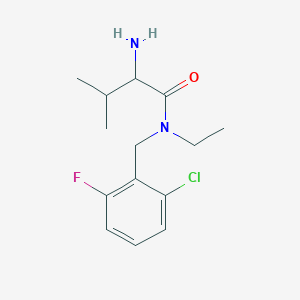
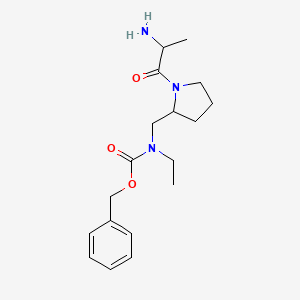
![N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B14787268.png)
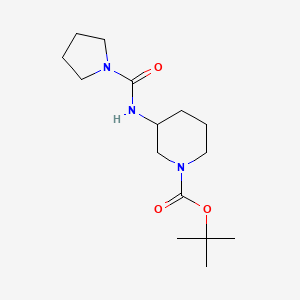
![Ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate](/img/structure/B14787282.png)
![7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B14787290.png)
![(2S,11R,14R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B14787300.png)
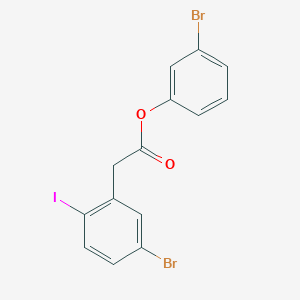
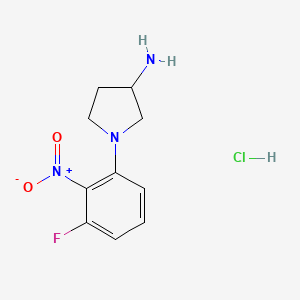
![N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B14787330.png)

